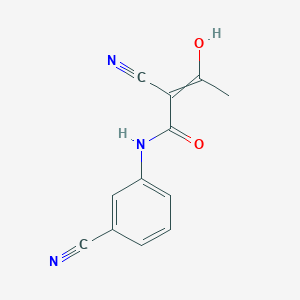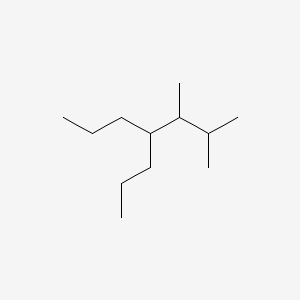
2,3-Dimethyl-4-propylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4-propylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a heptane backbone with two methyl groups attached to the second and third carbon atoms, and a propyl group attached to the fourth carbon atom. This compound is part of the larger family of branched alkanes, which are known for their varied physical and chemical properties compared to their straight-chain counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-propylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a heptane derivative with appropriate alkyl halides under the presence of a strong base. For instance, starting with 2,3-dimethylheptane, a Friedel-Crafts alkylation reaction can be employed using propyl chloride and aluminum chloride as a catalyst to introduce the propyl group at the desired position .
Industrial Production Methods: Industrial production of branched alkanes like this compound often involves catalytic cracking and reforming processes. These methods utilize high temperatures and pressures, along with catalysts such as zeolites, to break down larger hydrocarbons into smaller, branched alkanes. The specific conditions and catalysts used can be optimized to maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4-propylheptane, like other alkanes, primarily undergoes substitution reactions. Due to the saturated nature of alkanes, they are relatively inert and do not readily participate in addition reactions. they can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms under the presence of UV light or heat .
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of UV light or heat.
Combustion: In the presence of excess oxygen, this compound combusts to form carbon dioxide and water.
Major Products:
Halogenation: Produces various halogenated derivatives depending on the reaction conditions.
Combustion: Produces carbon dioxide and water.
Scientific Research Applications
2,3-Dimethyl-4-propylheptane has several applications in scientific research, particularly in the fields of organic chemistry and materials science. It is often used as a model compound to study the behavior of branched alkanes in various chemical reactions. Additionally, its physical properties, such as boiling and melting points, are of interest in the study of hydrocarbon behavior under different conditions .
In the field of materials science, branched alkanes like this compound are used in the formulation of lubricants and fuels. Their branched structure provides desirable properties such as lower freezing points and higher oxidative stability compared to straight-chain alkanes .
Mechanism of Action
As a hydrocarbon, 2,3-Dimethyl-4-propylheptane does not have a specific mechanism of action in the biological sense. its chemical reactivity can be explained by the principles of organic chemistry. The presence of branched alkyl groups can influence the compound’s reactivity, making it more resistant to certain types of chemical reactions compared to straight-chain alkanes .
Comparison with Similar Compounds
- 2,3-Dimethylbutane
- 2,3-Dimethylpentane
- 2,3-Dimethylhexane
- 2,3-Dimethylheptane
Comparison: 2,3-Dimethyl-4-propylheptane is unique among its similar compounds due to the presence of a propyl group at the fourth carbon atom. This structural difference can lead to variations in physical properties such as boiling and melting points, as well as differences in chemical reactivity. For example, the presence of the propyl group can make this compound more resistant to certain types of chemical reactions compared to its shorter-chain counterparts .
Properties
CAS No. |
62185-30-2 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3-dimethyl-4-propylheptane |
InChI |
InChI=1S/C12H26/c1-6-8-12(9-7-2)11(5)10(3)4/h10-12H,6-9H2,1-5H3 |
InChI Key |
AZUDVOIXPNEOLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14561661.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide](/img/structure/B14561664.png)
![2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one](/img/structure/B14561675.png)
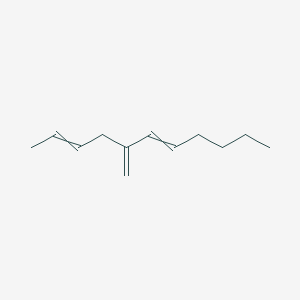

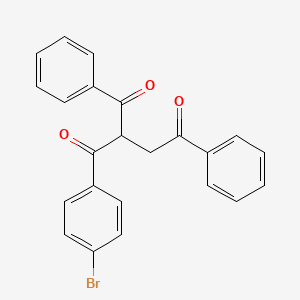
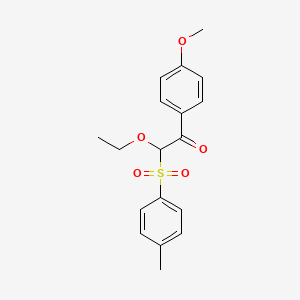
![(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14561695.png)
![2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole](/img/structure/B14561706.png)
![2-{4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14561708.png)
![2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol](/img/structure/B14561710.png)
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14561713.png)
![Acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14561715.png)
